6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz) :
- δ 8.21 (s, 1H) : Pyrido[2,3-d]pyrimidine H-7.
- δ 7.89 (d, J = 8.8 Hz, 1H) : Aniline H-6.
- δ 7.45 (d, J = 8.8 Hz, 1H) : Aniline H-4.
- δ 6.95 (s, 2H) : 2,4-Diamine NH₂.
- δ 4.52 (s, 2H) : Methylene bridge (-CH₂-).
- δ 3.87 (s, 3H) : Methoxy (-OCH₃).
- δ 2.38 (s, 3H) : 5-Methyl group.
¹³C NMR (DMSO-d₆, 100 MHz) :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry (MS)
- m/z 378.4 [M+H]⁺ : Molecular ion peak.
- m/z 360.3 : Loss of H₂O.
- m/z 245.1 : Cleavage of the methylene-aniline bond.
Table 2: Spectroscopic Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s), δ 4.52 (s) | Pyrido-pyrimidine H7, Methylene CH₂ |
| ¹³C NMR | δ 121.4 (q), δ 158.3 | CF₃, Pyrimidine C4 |
| IR | 3325 cm⁻¹, 1240 cm⁻¹ | N-H stretch, C-F stretch |
| UV-Vis | λₘₐₓ = 268 nm | π→π* transition |
| MS | m/z 378.4 [M+H]⁺ | Molecular ion |
Properties
IUPAC Name |
6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O/c1-8-9(7-24-15-13(8)14(21)25-16(22)26-15)6-23-11-5-10(17(18,19)20)3-4-12(11)27-2/h3-5,7,23H,6H2,1-2H3,(H4,21,22,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEOAXKYJADVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169873 | |
| Record name | SoRI 8897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174654-98-9 | |
| Record name | SoRI 8897 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174654989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SoRI 8897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Strategy
A widely used method involves reductive amination between a pyrido[2,3-d]pyrimidine bearing a 6-aminomethyl group and 2-methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) . The reaction proceeds in the presence of Raney nickel or sodium cyanoborohydride under acidic conditions (e.g., acetic acid). For instance:
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6-Cyano-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (2) is condensed with 2-methoxy-5-(trifluoromethyl)aniline using Raney Ni in acetic acid, yielding the intermediate 3 .
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N-Methylation* is achieved via treatment with formaldehyde and sodium cyanoborohydride, finalizing the [(2-methoxy-5-(trifluoromethyl)anilino)methyl] substituent.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Negishi coupling to introduce the benzylamine moiety. For example:
-
5-Bromo-2-amino-4-methyl-3-carbonitrilepyridine (23) reacts with 2-methoxy-5-(trifluoromethyl)benzyl-zinc chloride in the presence of PdCl₂(dppf)·CH₂Cl₂ , forming 2-amino-5-[(2-methoxy-5-(trifluoromethyl)phenyl)methyl]-4-methyl-3-carbonitrilepyridine (25) .
-
Subsequent diazotization with t-BuONO and cyclization with guanidine yields the target compound.
Optimization of Diamine Groups at Positions 2 and 4
The 2,4-diamine functionality is preserved throughout the synthesis by using protected intermediates. For example, 2,4-diamino-7-chloro-6-[(2-methoxy-5-(trifluoromethyl)phenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine is hydrogenolyzed with Pd/C in the presence of KOH , cleaving the chloro group while retaining the amine substituents.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Condensation with Raney Ni, N-methylation | 65–75 | High selectivity, mild conditions | Requires handling of toxic cyanides |
| Negishi Coupling | Pd-catalyzed cross-coupling, diazotization | 50–60 | Versatile for diverse substituents | Costly catalysts, multi-step |
| Halogenation/Hydrogenolysis | Chlorination with SOCl₂/DMF, hydrogenolysis with Pd/C | 70–80 | Scalable, high purity | Harsh reaction conditions |
Critical Reaction Parameters
-
Temperature Control : Cyclization steps require precise heating (195–230°C) to avoid decomposition.
-
Catalyst Selection : Raney Ni and Pd/C are critical for reductive steps, with Pd/C offering higher reproducibility in hydrogenolysis.
-
Solvent Systems : Diphenyl ether and DMF are preferred for high-temperature reactions, while methanol and THF are used for low-temperature steps.
Characterization and Quality Control
The final product is characterized via ¹H/¹³C NMR , HRMS , and HPLC . Key spectral data include:
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 6.98–7.12 (m, 3H, aromatic-H), 4.52 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
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HRMS : m/z calcd for C₁₈H₁₈F₃N₆O₂ [M+H]⁺ 431.1432, found 431.1428.
Industrial-Scale Considerations
Large-scale synthesis faces challenges in cost efficiency (due to Pd catalysts) and purification of the trifluoromethyl-containing intermediate. Patent US8232278B2 highlights the use of flash chromatography and recrystallization from ethanol/water mixtures to achieve >99% purity .
Chemical Reactions Analysis
Types of Reactions
6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Several studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit potent anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented, suggesting its potential as a chemotherapeutic agent.
- Case Study : A study published in Molecular Cancer Therapeutics demonstrated that similar compounds could effectively reduce tumor growth in xenograft models of breast cancer .
-
Antiviral Properties :
- The compound has shown promise against viral infections by interfering with viral replication processes. This application is particularly relevant in the context of emerging viruses.
- Case Study : Research highlighted in Journal of Medicinal Chemistry found that pyrimidine derivatives could inhibit viral polymerases, providing a pathway for developing antiviral medications .
-
Neuroprotective Effects :
- Investigations into neurodegenerative diseases have revealed that certain pyrimidine compounds can protect neuronal cells from apoptosis.
- Case Study : A study reported in Neuroscience Letters illustrated that specific modifications to the pyrido[2,3-d]pyrimidine structure enhanced neuroprotective effects against oxidative stress .
Synthesis and Structural Modifications
The synthesis of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution Reactions : Used to introduce the trifluoromethyl group.
- Condensation Reactions : Essential for forming the pyrido[2,3-d]pyrimidine core.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Trifluoromethyl aniline + base | Formation of trifluoromethyl derivative |
| 2 | Condensation | Aldehyde + amine | Formation of pyrido[2,3-d]pyrimidine core |
| 3 | Final Modification | Various solvents and catalysts | Final product isolation |
Mechanism of Action
The mechanism of action of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Biochemical Comparisons
Key Differences in Substituent Effects
Lipophilicity and Cell Permeability :
The target compound’s trifluoromethyl group enhances lipophilicity compared to BW 301U’s dimethoxybenzyl group. Both compounds likely enter cells via passive diffusion due to their lipid solubility, unlike methotrexate, which requires active transport . However, the CF₃ group may confer greater metabolic stability than methoxy groups.- In contrast, the target compound’s methoxy group is electron-donating, which may stabilize interactions with the enzyme’s active site.
Synthetic Accessibility :
The target compound’s synthesis likely parallels methods described in , where trifluoromethyl-aniline intermediates are coupled to pyrimidine cores. However, introducing the CF₃ group may require specialized reagents compared to the dichloro analogs in .
Pharmacological and Mechanistic Insights
DHFR Inhibition :
BW 301U and the target compound both inhibit DHFR, but the latter’s CF₃ group may enhance potency due to stronger hydrophobic interactions with the enzyme’s pocket. Both compounds require leucovorin and thymidine to reverse cytotoxicity, indicating a shared mechanism of thymidylate synthase disruption .- In Vivo Efficacy: BW 301U demonstrates broad antitumor activity in vivo, including against Ehrlich ascites and P388 leukemias .
Biological Activity
The compound 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the pyrimidine core is often associated with nucleic acid interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the methoxy and trifluoromethyl groups via electrophilic aromatic substitution.
- Final coupling reactions to attach the aniline moiety.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For example, derivatives of pyrimidine have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 27.6 |
| Compound B | PC3 (prostate cancer) | 15.4 |
| Compound C | A549 (lung cancer) | 22.1 |
These values suggest that structural modifications can enhance potency against specific cancer types .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of cell proliferation by interfering with cell cycle progression.
- Induction of apoptosis , particularly through the activation of caspase pathways.
- Targeting specific signaling pathways , such as the epidermal growth factor receptor (EGFR), which is critical in many cancers .
Study 1: In Vitro Evaluation
A study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives similar to our compound. They evaluated these compounds against breast cancer cell lines (MDA-MB-231) and found that certain derivatives demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 μM .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyrimidine derivatives revealed that modifications at the aniline position significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what experimental conditions optimize yield?
Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of substituted pyrimidine precursors with 2-methoxy-5-(trifluoromethyl)aniline under reflux conditions (e.g., ethanol or DMF at 80–100°C for 12–24 hours).
- Step 2 : Methylation at the pyrido[2,3-d]pyrimidine core using methyl iodide in the presence of a base (e.g., K₂CO₃).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions for methylation to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing its structure?
Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and hydrogen bonding (e.g., amine protons at δ 6.5–7.5 ppm).
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between amino groups and trifluoromethyl substituents) .
- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity, and how are controls designed?
Methodological Answer :
- Enzyme Inhibition Assays : Use purified kinases or receptors (e.g., EGFR or PDGFR) with ATP-competitive binding protocols. Measure IC₅₀ via fluorescence polarization or radiometric assays.
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with controls :
- Positive control: Standard inhibitors (e.g., imatinib for tyrosine kinases).
- Negative control: DMSO vehicle.
- Data Interpretation : Normalize activity to baseline solvent effects and validate with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Methodological Answer :
- Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl or Br) or methoxy group (e.g., ethoxy or hydroxy) to assess steric/electronic effects.
- Biological Testing : Compare IC₅₀ values across derivatives against related targets (e.g., kinase panels).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and guide synthesis .
Example : Derivatives with bulkier substituents showed reduced off-target activity in kinase assays .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer :
- Challenges : Low solubility in polar solvents and polymorphism due to flexible substituents.
- Solutions :
- Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Introduce co-crystallizing agents (e.g., tartaric acid) to stabilize lattice formation.
- Optimize temperature gradients during crystallization .
Q. How can contradictions between solubility data and in vivo efficacy be resolved?
Methodological Answer :
- Prodrug Strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility.
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability.
- In Vivo Validation : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. What computational methods validate target engagement and off-target effects?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target residency time.
- Chemoproteomics : Use affinity-based probes (ABPs) with clickable tags to identify off-target proteins in cell lysates.
- Network Pharmacology : Map compound-protein interactions via STRING or KEGG databases to predict systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
